molecular formula C12H14ClN3 B14008424 2-Amino-5-chloro-1-cyclopentyl-1H-benzimidazole

2-Amino-5-chloro-1-cyclopentyl-1H-benzimidazole

Cat. No.: B14008424
M. Wt: 235.71 g/mol
InChI Key: DWUMGQXTTGTUKF-UHFFFAOYSA-N
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Description

5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the Debus-Radziszewski synthesis, Wallach synthesis, and the use of alpha halo-ketones are some of the methods used to prepare imidazole derivatives . The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in a more saturated compound.

Scientific Research Applications

5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Benzimidazole derivatives are known for their therapeutic potential, and this compound may be explored for its potential use in drug development.

    Industry: It may be used in the production of dyes, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of 5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include other benzimidazole derivatives such as:

  • 1H-benzimidazole
  • 2-aminobenzimidazole
  • 5-chloro-2-methyl-1H-benzimidazole

Uniqueness

5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine is unique due to its specific substitution pattern, which includes a chlorine atom and a cyclopentyl group. These structural features may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

5-chloro-1-cyclopentylbenzimidazol-2-amine

InChI

InChI=1S/C12H14ClN3/c13-8-5-6-11-10(7-8)15-12(14)16(11)9-3-1-2-4-9/h5-7,9H,1-4H2,(H2,14,15)

InChI Key

DWUMGQXTTGTUKF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C3=C(C=C(C=C3)Cl)N=C2N

Origin of Product

United States

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